Cas no 553630-09-4 (2-(2-Ethoxy-4-formyl-6-iodo-phenoxy)-N-p-tolyl-acetamide)

2-(2-Ethoxy-4-formyl-6-iodo-phenoxy)-N-p-tolyl-acetamide is a specialized organic compound featuring a unique molecular structure combining an ethoxy-substituted aromatic aldehyde, an iodo group, and an acetamide linkage. Its distinct chemical framework makes it valuable as an intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing complex heterocycles or functionalized aromatic systems. The presence of both formyl and iodo groups offers versatile reactivity for further derivatization, including cross-coupling reactions or nucleophilic substitutions. The p-tolyl acetamide moiety enhances stability while maintaining synthetic flexibility. This compound is particularly useful in medicinal chemistry research for developing targeted bioactive molecules, owing to its balanced reactivity and structural modularity. Proper handling under inert conditions is recommended due to its sensitivity to light and moisture.
2-(2-Ethoxy-4-formyl-6-iodo-phenoxy)-N-p-tolyl-acetamide structure
553630-09-4 structure
Product name:2-(2-Ethoxy-4-formyl-6-iodo-phenoxy)-N-p-tolyl-acetamide
CAS No:553630-09-4
MF:C18H18INO4
MW:439.244297504425
MDL:MFCD02257355
CID:3057533
PubChem ID:19578740

2-(2-Ethoxy-4-formyl-6-iodo-phenoxy)-N-p-tolyl-acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Ethoxy-4-formyl-6-iodo-phenoxy)-N-p-tolyl-acetamide
    • EN300-228113
    • CS-0294127
    • 2-(2-Ethoxy-4-formyl-6-iodophenoxy)-N-(p-tolyl)acetamide
    • BBL041050
    • 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(4-methylphenyl)acetamide
    • AKOS000303836
    • STK353586
    • 553630-09-4
    • 2-(2-ETHOXY-4-FORMYL-6-IODOPHENOXY)-N~1~-(4-METHYLPHENYL)ACETAMIDE
    • MDL: MFCD02257355
    • Inchi: InChI=1S/C18H18INO4/c1-3-23-16-9-13(10-21)8-15(19)18(16)24-11-17(22)20-14-6-4-12(2)5-7-14/h4-10H,3,11H2,1-2H3,(H,20,22)
    • InChI Key: PUXDCTHJHMWUQB-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 439.02806Da
  • Monoisotopic Mass: 439.02806Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 412
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 64.6Ų

2-(2-Ethoxy-4-formyl-6-iodo-phenoxy)-N-p-tolyl-acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-228113-2.5g
553630-09-4 95%
2.5g
$1428.0 2024-06-20
abcr
AB498166-5 g
2-(2-Ethoxy-4-formyl-6-iodophenoxy)-N-(4-methylphenyl)acetamide
553630-09-4
5g
€398.20 2022-03-23
abcr
AB498166-250 mg
2-(2-Ethoxy-4-formyl-6-iodophenoxy)-N-(4-methylphenyl)acetamide
553630-09-4
250MG
€154.30 2022-03-23
Enamine
EN300-228113-10g
553630-09-4
10g
$3131.0 2023-09-15
Ambeed
A1073451-1g
2-(2-Ethoxy-4-formyl-6-iodophenoxy)-n-(4-methylphenyl)acetamide
553630-09-4 95%
1g
$212.0 2024-04-18
Enamine
EN300-228113-5.0g
553630-09-4 95%
5.0g
$2110.0 2024-06-20
Enamine
EN300-228113-0.1g
553630-09-4 95%
0.1g
$640.0 2024-06-20
Enamine
EN300-228113-10.0g
553630-09-4 95%
10.0g
$3131.0 2024-06-20
Enamine
EN300-228113-1g
553630-09-4
1g
$728.0 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1364797-250mg
2-(2-Ethoxy-4-formyl-6-iodophenoxy)-N-(p-tolyl)acetamide
553630-09-4 95%
250mg
¥4941.00 2024-05-09

Additional information on 2-(2-Ethoxy-4-formyl-6-iodo-phenoxy)-N-p-tolyl-acetamide

2-(2-Ethoxy-4-formyl-6-iodo-phenoxy)-N-p-tolyl-acetamide: A Comprehensive Overview

2-(2-Ethoxy-4-formyl-6-iodo-phenoxy)-N-p-tolyl-acetamide (CAS No. 553630-09-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.

The molecular structure of 2-(2-Ethoxy-4-formyl-6-iodo-phenoxy)-N-p-tolyl-acetamide is composed of a substituted acetamide moiety attached to a phenoxy group, which itself is further functionalized with an ethoxy, formyl, and iodo group. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it a valuable candidate for further investigation.

Recent studies have highlighted the multifaceted biological activities of 2-(2-Ethoxy-4-formyl-6-iodo-phenoxy)-N-p-tolyl-acetamide. One notable area of research is its potential as an antioxidant agent. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Research has shown that 2-(2-Ethoxy-4-formyl-6-iodo-phenoxy)-N-p-tolyl-acetamide exhibits potent antioxidant activity by scavenging free radicals and modulating key signaling pathways involved in oxidative stress.

In addition to its antioxidant properties, 2-(2-Ethoxy-4-formyl-6-iodo-phenoxy)-N-p-tolyl-acetamide has been investigated for its anti-inflammatory effects. Inflammation is a complex biological response to harmful stimuli and plays a crucial role in the pathogenesis of many chronic diseases. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation and associated tissue damage.

The mechanism of action of 2-(2-Ethoxy-4-formyl-6-iodo-phenoxy)-N-p-tolyl-acetamide involves multiple pathways. One key mechanism is its ability to modulate nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses. By inhibiting NF-κB activation, this compound can effectively reduce the expression of pro-inflammatory genes and mitigate inflammatory responses.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-(2-Ethoxy-4-formyl-6-iodo-phenoxy)-N-p-tolyl-acetamide in various therapeutic settings. Preliminary results from phase I trials have shown that the compound is well-tolerated with no significant adverse effects observed at therapeutic doses. These findings are encouraging and pave the way for further clinical development.

In conclusion, 2-(2-Ethoxy-4-formyl-6-iodo-phenoxy)-N-p-tolyl-acetamide (CAS No. 553630-09-4) represents a promising candidate in the field of medicinal chemistry due to its potent antioxidant and anti-inflammatory properties. Ongoing research continues to uncover new applications and mechanisms of action, underscoring its potential as a therapeutic agent for a wide range of diseases. As more data becomes available from clinical trials, it is anticipated that this compound will play a significant role in advancing medical treatments and improving patient outcomes.

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